3-(4-chlorobenzyl)-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
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Overview
Description
3-[(4-CHLOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is a complex organic compound that belongs to the class of imidazo[1,5-b][1,2,4]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorophenyl and phenyl groups in its structure suggests potential interactions with various biological targets, making it a compound of interest for further research and development.
Preparation Methods
The synthesis of 3-[(4-CHLOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzylamine with phenyl isocyanate can lead to the formation of an intermediate, which upon further cyclization and oxidation, yields the desired imidazo[1,5-b][1,2,4]triazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-[(4-CHLOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,5-b][1,2,4]triazole derivatives, such as:
- 3-[(4-METHOXYPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE
- 3-[(4-FLUOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The presence of the chlorophenyl group in 3-[(4-CHLOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE makes it unique in terms of its potential interactions and applications .
Properties
Molecular Formula |
C17H13ClN4O2 |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-phenyl-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione |
InChI |
InChI=1S/C17H13ClN4O2/c18-13-8-6-12(7-9-13)10-21-16(23)19-15-11-20(17(24)22(15)21)14-4-2-1-3-5-14/h1-9H,10-11H2 |
InChI Key |
SKLQKMSOOJJZCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=O)N(N2C(=O)N1C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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